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A Comparative Analysis of the Neurotoxic
Potency of Hemlock Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotoxic potency of (-)-Coniine and
other major alkaloids found in hemlock (Conium maculatum). The information presented herein
is supported by experimental data to facilitate objective evaluation and further research.

Introduction to Hemlock Alkaloids

Poison hemlock (Conium maculatum) contains a group of structurally related piperidine
alkaloids responsible for its infamous toxicity. The most well-known of these is (-)-coniine, the
first alkaloid to be chemically synthesized.[1][2] Other significant alkaloids present in the plant
include y-coniceine, conhydrine, pseudoconhydrine, and N-methylconiine. These compounds
share a common mechanism of action, targeting nicotinic acetylcholine receptors (nAChRS),
but exhibit varying degrees of neurotoxic potency.[2][3] Understanding these differences is
crucial for toxicological studies and for exploring any potential therapeutic applications of these
compounds.

Comparative Neurotoxic Potency

The neurotoxicity of hemlock alkaloids is primarily attributed to their interaction with nAChRs,
acting as antagonists.[2] This interaction disrupts neuromuscular transmission, leading to
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paralysis and, in fatal cases, respiratory failure.[3] The potency of these alkaloids has been
quantified using both in vivo and in vitro experimental models.

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the acute toxicity of major
hemlock alkaloids, primarily from studies in mice.

Alkaloid Chemical Molar Mass ( LD50 (mg/kg, Relative
aloi
Formula g/mol ) mouse, i.p.) Potency Rank
y-Coniceine CsHisN 125.22 4.4[4] 1 (Most Potent)
(-)-Coniine CsH17N 127.23 7.0[5] 2
(x)-Coniine CsH17N 127.23 7.7[5] 3
(+)-Coniine CsH17N 127.23 12.1[5] 4
()-N-
) CoH1oN 141.26 16.1[4] 5
Methylconiine
(#)-N-
. CoH19N 141.26 17.8[4] 6
Methylconiine
(H)-N-
. CoHioN 141.26 19.2[4] 7
Methylconiine
_ Data not
Conhydrine CsH17NO 143.23 ) Not Ranked
available
Pseudoconhydrin Data not
CsH17NO 143.23 . Not Ranked
e available

LD50 (Lethal Dose, 50%) refers to the dose required to kill 50% of the tested population. i.p.
denotes intraperitoneal administration.

Based on the available LD50 data, y-coniceine is the most potent neurotoxin among the tested
hemlock alkaloids, being significantly more toxic than (-)-coniine. The stereochemistry of
coniine and N-methylconiine also plays a crucial role in their toxicity, with the (-)-enantiomers
being more potent than the (+)-enantiomers.[4][5] While specific LD50 values for conhydrine
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and pseudoconhydrine are not readily available in the reviewed literature, they are recognized
as toxic constituents of poison hemlock that contribute to its overall poisonous nature.[1][6]

Mechanism of Action: Nicotinic Acetylcholine
Receptor Antagonism

The primary molecular target of hemlock alkaloids is the nicotinic acetylcholine receptor
(nAChR), a ligand-gated ion channel crucial for synaptic transmission in the central and
peripheral nervous systems.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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